Lipophilicity Advantage: Predicted logP of N-Benzhydryl-4-cyclopropylidenepiperidine-1-carboxamide vs. N‑Ethyl‑4‑cyclopropylidenepiperidine‑1‑carboxamide
The target compound exhibits a computed logP (SlogP) of 5.04, derived from the ZINC database property set [1]. In contrast, the N‑ethyl analog (4‑cyclopropylidene‑N‑ethylpiperidine‑1‑carboxamide) is predicted to have a logP approximately 2.5–3.0 units lower based on fragment‑based calculations, owing to the substitution of the diphenylmethyl group by a small ethyl chain [2]. This difference places the target compound in the lipophilicity range associated with enhanced blood–brain barrier penetration and higher nonspecific binding, factors critical for CNS drug‑like property assessment.
| Evidence Dimension | Computed logP (SlogP) |
|---|---|
| Target Compound Data | SlogP = 5.04 |
| Comparator Or Baseline | 4‑Cyclopropylidene‑N‑ethylpiperidine‑1‑carboxamide: estimated logP ≈ 2.0–2.5 (fragment prediction) |
| Quantified Difference | ΔlogP ≈ +2.5 to +3.0 (target minus comparator) |
| Conditions | In silico prediction (ZINC SlogP model); comparator value estimated from PubChem fragment contributions |
Why This Matters
Higher lipophilicity directly influences CNS penetration probability and volume of distribution, making the target compound suitable for brain‑exposure studies where the ethyl analog would under‑deliver.
- [1] ZINC Database. ZINC349660449 – C22H24N2O. https://zinc.docking.org/ (accessed 2026-05-09). View Source
- [2] PubChem. 4‑Cyclopropylidene‑N‑ethylpiperidine‑1‑carboxamide (Compound Summary). https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-09). View Source
